molecular formula C24H22N2O5S2 B1139099 ML 145

ML 145

Cat. No.: B1139099
M. Wt: 482.6 g/mol
InChI Key: COFMYJWNXSFLKQ-QIROLCGISA-N
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Description

The term "ML 145" appears in multiple contexts across the provided evidence, necessitating clarification:

Preparation Methods

The synthesis of ML 145 involves several steps, including the formation of the thiazolidinone ring and subsequent functionalization. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

ML 145 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Drug Discovery and Development

  • Target Identification : ML 145 serves as a valuable tool for identifying the biological roles of GPR35 in various disease models. Its selective antagonistic properties allow researchers to elucidate the receptor's function in cellular signaling pathways.
  • Lead Compound for Novel Therapeutics : Due to its specificity, this compound can be used as a lead compound for developing new drugs aimed at conditions such as chronic pain, metabolic disorders, and inflammatory diseases.

2. In Vivo Studies

  • Animal Models : this compound has been utilized in various animal studies to assess its impact on pain response and inflammation. For instance, studies have shown that inhibition of GPR35 can modulate nociceptive pathways, suggesting potential applications in analgesic therapies.
  • Metabolic Research : Research indicates that GPR35 may play a role in glucose metabolism and insulin sensitivity. This compound's application in metabolic studies could provide insights into its therapeutic potential for diabetes and obesity.

3. Mechanistic Studies

  • Signal Transduction Pathways : The use of this compound allows researchers to dissect the signaling mechanisms activated by GPR35. Understanding these pathways can lead to insights into how modulating this receptor could influence various physiological processes.
  • Pharmacological Profiling : this compound can be employed to evaluate the pharmacological profiles of other compounds targeting GPR35, aiding in the identification of synergistic effects or potential side effects.

Case Studies

StudyObjectiveFindings
Jenkins et al. (2012)Investigate species ortholog selectivityDemonstrated that antagonists like this compound show varying effects across species, emphasizing the need for careful consideration in translational research .
Karthikeyan et al. (2019)Explore antimicrobial activityAlthough primarily focused on chlorinated compounds, this study highlighted the importance of understanding structure-activity relationships which can be paralleled with studies involving this compound .

Mechanism of Action

ML 145 exerts its effects by selectively binding to the GPR35 receptor, thereby blocking its activation by endogenous ligands. This antagonistic action prevents the downstream signaling pathways associated with GPR35 activation, which can influence various cellular processes . The molecular targets and pathways involved include the inhibition of GPR35-mediated signaling cascades, which can affect cell proliferation, migration, and other functions.

Comparison with Similar Compounds

Machine Learning (ML) Framework with 145 Elemental Attributes

In materials science, "ML 145" refers to a machine learning framework that employs 145 elemental properties to predict material behaviors such as band gap energies and glass-forming ability. This framework, developed by Ward et al., integrates ensemble learning and chemical similarity-based dataset partitioning to enhance prediction accuracy .

Reference to Study ID 145 in Antimalarial Research

In pharmacology, "this compound" could ambiguously reference Study [145] by Iwalewa et al., which evaluates the antimalarial activity of Harungana madagascariensis stem bark extract. The study reports an IC₅₀ of 0.052–0.517 µg/mL against Plasmodium falciparum, comparable to standard drugs like chloroquine .

Material Attribute Set in Superconductivity Research

In superconductivity studies, "145 attributes" computed by the Magpie software are used to predict critical temperatures. These include stoichiometric features, elemental property statistics, and electronic structure descriptors .

For this analysis, we focus on This compound as a machine learning framework due to its prominence in computational materials science.

Comparison with Similar Compounds/Approaches

Comparison of ML Frameworks in Materials Science

This compound is compared below with other ML approaches for material property prediction:

Feature This compound Framework Magpie 145 Attributes GPR for Catalyst Design
Primary Application Band gap energy, glass-forming ability Superconducting critical temperature Adsorption energy prediction for catalysts
Input Descriptors 145 elemental properties 145 attributes (elemental, electronic) Chemical descriptors (e.g., valence, electronegativity)
ML Technique Ensemble learning Random Forest, Gradient Boosting Gaussian Process Regression (GPR)
Accuracy Enhancement Chemical similarity partitioning Ionic compound features High-throughput screening of HEA sites
Key Advantage Robustness across diverse materials Compatibility with AFLOW repositories Identifies catalyst design descriptors

Key Findings :

  • This compound's ensemble learning outperforms single-model approaches in generalizability .
  • Magpie's 145 attributes lack explicit chemical interaction data, limiting catalytic activity predictions compared to GPR .

Comparison with Antimalarial Compounds

If interpreting "this compound" as the antimalarial extract from H. madagascariensis (Study [145]), its performance relative to similar compounds is summarized below:

Compound IC₅₀ (µg/mL) Target Key Advantage Limitation
H. madagascariensis Extract 0.052–0.517 P. falciparum Low cytotoxicity, natural origin Variable efficacy in curative assays
Artemether 0.021 Multi-drug-resistant strains Rapid action, WHO-recommended Emerging resistance
Chloroquine 0.041 P. falciparum Cost-effective Widespread resistance
Bazouanthrone (isolated compound) 1.80 µM P. falciparum W2 strain High potency Synthetic complexity

Key Findings :

  • The H. madagascariensis extract shows competitive in vitro activity but requires higher doses for curative effects .
  • Isolated compounds like bazouanthrone exhibit higher potency but face scalability challenges.

Biological Activity

ML 145 is a selective antagonist for the GPR35 receptor, a member of the G protein-coupled receptor (GPCR) family. This compound has garnered attention for its potential therapeutic applications across various biological contexts, particularly in metabolic disorders and cancer. The following sections outline the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound operates primarily as an antagonist at the GPR35 receptor, exhibiting a high selectivity profile. The compound has an IC50 value of approximately 20.1 nM, indicating its potency in inhibiting GPR35 activity while being over 1000-fold more selective than antagonists for other related receptors such as GPR55 .

Table 1: Selectivity and Potency of this compound

CompoundTarget ReceptorIC50 (nM)Selectivity Ratio
This compoundGPR3520.1>1000 (vs GPR55)

1. Role in Metabolic Disorders

Research indicates that GPR35 plays a significant role in metabolic regulation. In studies involving animal models, the inhibition of GPR35 by this compound has been linked to improvements in metabolic parameters such as glucose metabolism and insulin sensitivity. For instance, mice treated with this compound exhibited reduced body weight and improved glucose tolerance compared to controls .

Case Study: Effects on Glucose Metabolism

A study evaluated the effects of this compound on glucose metabolism in db/db mice. The results demonstrated that treatment with this compound led to:

  • Decreased fasting blood glucose levels
  • Improved glucose tolerance as assessed by glucose clamp experiments
  • Reduction in body weight and food intake

These findings suggest that antagonism of GPR35 by this compound may provide a novel therapeutic approach for managing type 2 diabetes and related metabolic disorders .

2. Implications in Cancer Biology

This compound's role extends into oncology, where it has been shown to influence cancer cell survival and proliferation. Specifically, miR-145 has been identified as a critical regulator of various oncogenic pathways.

Table 2: Targets of miR-145 in Cancer Biology

Target GeneFunctionImpact of miR-145
SMAD3TGF-beta signaling pathwayDownregulation
DR5Apoptosis regulationDownregulation
BRCA2DNA repairDownregulation

Studies have indicated that miR-145 can downregulate these target genes, thereby influencing cancer cell survival and contributing to processes such as epithelial-to-mesenchymal transition (EMT) . The modulation of these pathways by this compound may offer insights into its potential use as an adjunct therapy in cancer treatment.

Clinical Relevance

The clinical implications of this compound are underscored by its association with various pathophysiological conditions. Elevated levels of miR-145 have been correlated with decreased risks of venous thromboembolism (VTE), suggesting that targeting this pathway could be beneficial in preventing thrombotic events .

Case Study: miR-145 and VTE Risk

In a cohort study involving over 2000 participants, high plasma levels of miR-145 were associated with a significant reduction in VTE risk:

  • Participants in the highest quartile of miR-145 levels had a 49% lower risk of developing VTE compared to those in the lowest quartile (HR: 0.51; CI: 0.38-0.68) .

This protective role highlights the potential for therapeutic strategies aimed at modulating miR-145 activity through compounds like this compound.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing ML 145?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., Suzuki coupling, nucleophilic substitution). Post-synthesis, characterization employs:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (1H/13C spectra, DEPT-135) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
    • Key Consideration : Reproducibility requires detailed experimental logs (solvent ratios, reaction temperatures, catalysts) in supplementary materials .

Q. What in vitro and in vivo assays are recommended for evaluating this compound's biological activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition Assays : Dose-response curves (IC50 calculations) with positive/negative controls .
  • Cell Viability Assays : Use of MTT/WST-1 protocols to measure cytotoxicity .
  • In Vivo Models :
  • Rodent pharmacokinetic studies (e.g., bioavailability, half-life) with standardized dosing regimens .
  • Data Interpretation : Normalize results to solvent controls and validate with triplicate runs .

Q. How should researchers design experiments to ensure this compound's stability under varying conditions?

  • Methodological Answer :

  • Stability Studies :
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • pH Sensitivity : Incubate this compound in buffers (pH 3–9) and monitor degradation via HPLC .
  • Statistical Validation : Use ANOVA to compare stability across conditions, reporting p-values and confidence intervals .

Advanced Research Questions

Q. How can contradictions in this compound's mechanism of action across studies be resolved?

  • Methodological Answer :

  • Cross-Validation : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Statistical Reanalysis : Apply Bayesian meta-analysis to reconcile conflicting IC50 values from independent studies .
  • Controlled Variables : Standardize cell lines, solvent concentrations, and incubation times to isolate confounding factors .

Q. What strategies optimize this compound's selectivity against off-target proteins?

  • Methodological Answer :

  • Computational Screening : Molecular docking (AutoDock Vina) to predict binding pockets and prioritize structural modifications .
  • Proteome-Wide Profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target interactions .
  • Iterative Design : Combine Structure-Activity Relationship (SAR) data with free-energy perturbation (FEP) calculations .

Q. How do researchers address variability in this compound's pharmacokinetic data across species?

  • Methodological Answer :

  • Allometric Scaling : Correlate metabolic rates (e.g., cytochrome P450 activity) between rodents and humans .
  • Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to extrapolate dose-response relationships .
  • Tissue Distribution Studies : Radiolabel this compound and quantify accumulation via scintillation counting .

Q. What computational frameworks integrate this compound's experimental data with predictive modeling?

  • Methodological Answer :

  • Hybrid QSAR/MD Models :
  • Train quantitative structure-activity relationship (QSAR) models on experimental IC50 data.
  • Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • Machine Learning : Apply random forest or neural networks to predict toxicity profiles from physicochemical descriptors .

Properties

IUPAC Name

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFMYJWNXSFLKQ-QIROLCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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